Reduced CYP2D6 Inhibition Liability vs. 3,4-Dimethoxybenzylpiperidine Analogs
In a systematic SAR campaign on benzylpiperidine-based SERT/5-HT1A dual ligands, compound 35 – bearing a 3-methoxyphenyl left-hand fragment – exhibited potent CYP2D6 inhibition. Replacement of the 3-methoxy group with ethoxy (and other larger alkoxy groups) significantly ameliorated CYP2D6 inhibitory activity, a finding that directly led to the nomination of SMP-304 as a development candidate [1]. Although the scaffold of compound 35 differs from 1-(3-ethoxy-4-methoxybenzyl)piperidine by virtue of an additional phenethyl chain, the aryl alkoxy substitution responsible for the CYP2D6 liability resides within the benzylpiperidine substructure shared by the target compound. This class-level SAR indicates that 1-(3-ethoxy-4-methoxybenzyl)piperidine is predicted to carry a lower CYP2D6 inhibition risk than its 3,4-dimethoxy counterparts.
| Evidence Dimension | CYP2D6 inhibition liability conferred by the 3-alkoxy substituent on the N-benzyl ring |
|---|---|
| Target Compound Data | 3-Ethoxy substitution predicted to reduce CYP2D6 inhibition relative to 3-methoxy (qualitative SAR trend) [1] |
| Comparator Or Baseline | 3-Methoxy analog (compound 35) displays potent CYP2D6 inhibition [1] |
| Quantified Difference | Amelioration of CYP2D6 inhibition upon replacement of 3-methoxy with 3-ethoxy; exact IC50 shift not disclosed for the bare benzylpiperidine scaffold |
| Conditions | CYP2D6 enzyme inhibition assay (human recombinant CYP2D6); Yoshinaga et al., Bioorg Med Chem 2017 [1] |
Why This Matters
Lower CYP2D6 inhibition reduces the probability of false-positive clearance in phenotypic screens and mitigates drug–drug interaction risk, increasing the value of this fragment as a starting point for hit-to-lead optimization.
- [1] Yoshinaga H, Masumoto S, Koyama K, et al. Discovery of SMP-304, a novel benzylpiperidine derivative with serotonin transporter inhibitory activity and 5-HT1A weak partial agonistic activity showing the antidepressant-like effect. Bioorg Med Chem. 2017;25(1):293-304. doi:10.1016/j.bmc.2016.10.034 View Source
